An In-depth Technical Guide to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate: Properties, Stability, and Applications
An In-depth Technical Guide to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate: Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a derivative of the unsaturated amino acid dehydroalanine, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the electrophilic nature of the dehydroalanine core and the presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups, render it a versatile precursor for the synthesis of non-canonical amino acids, peptide mimics, and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stability profile, and key applications, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | [PubChem][1] |
| Synonyms | Methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate, N,N-Bis(Boc)-dehydroalanine methyl ester | [Sigma-Aldrich][2] |
| CAS Number | 201338-62-7 | [PubChem, NextSDS][1][3] |
| Molecular Formula | C14H23NO6 | [PubChem][1] |
| Molecular Weight | 301.34 g/mol | [PubChem][1] |
| Appearance | White to off-white powder | [Sigma-Aldrich][2] |
| Melting Point | 52-53 °C | [Sigma-Aldrich][2] |
| Solubility | Soluble in most common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from general properties of similar organic molecules. |
Spectroscopic Data
The structural integrity of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from closely related compounds.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the dehydroalanine moiety as two singlets, a singlet for the methyl ester protons, and a singlet for the tert-butyl protons of the two Boc groups. Based on similar structures, the approximate chemical shifts would be: δ 6.4-6.0 (2H, s, =CH₂), 3.8 (3H, s, OCH₃), 1.5 (18H, s, C(CH₃)₃).[4][5]
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups, the sp² hybridized carbons of the double bond, the quaternary carbons and methyl carbons of the Boc groups, and the methyl carbon of the ester. Expected chemical shifts are approximately: δ 165 (C=O, ester), 152 (C=O, Boc), 140 (C=C), 128 (C=C), 83 (C(CH₃)₃), 53 (OCH₃), 28 (C(CH₃)₃).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functional groups, typically in the range of 1700-1750 cm⁻¹. The C=C double bond stretching vibration is expected around 1640 cm⁻¹.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 302.16, and a sodium adduct [M+Na]⁺ at m/z 324.14.[5]
Chemical Stability and Handling
The stability of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a critical consideration for its storage and use in chemical reactions.
pH Sensitivity
The presence of two Boc protecting groups makes the molecule highly susceptible to acidic conditions. Strong acids, and even moderate acids upon heating, will lead to the removal of the Boc groups, liberating the free amine. This deprotection can be followed by hydrolysis of the enamine to form methyl pyruvate and ammonia.[7] Conversely, the compound is generally stable under neutral and basic conditions at room temperature. However, prolonged exposure to strong bases could potentially lead to hydrolysis of the methyl ester.
Stability under different conditions.
Thermal Stability
While stable at room temperature, prolonged heating at elevated temperatures can lead to decomposition. Thermal deprotection of Boc groups is a known reaction, which would be followed by further degradation of the dehydroalanine core.[8][9] It is recommended to use the compound in reactions at or below room temperature whenever possible, or with careful temperature control for short durations.
Storage and Handling
For long-term storage, it is advisable to keep Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthesis and Purification
The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves a multi-step sequence starting from a readily available amino acid precursor, such as L-serine or L-cysteine.
Synthetic Pathway
A common synthetic route involves the protection of the amino and carboxyl groups of the starting amino acid, followed by a β-elimination reaction to introduce the double bond.
General synthetic workflow.
Experimental Protocol: Synthesis from N-Boc-L-serine methyl ester
-
Activation of the hydroxyl group: To a solution of N-Boc-L-serine methyl ester in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a suitable activating agent such as methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).
-
β-Elimination: To the reaction mixture from the previous step, add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Allow the reaction to warm to room temperature and stir until the elimination is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.[10]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate stems from the reactivity of its dehydroalanine core, which acts as an excellent Michael acceptor.
Michael Addition Reactions
The electron-withdrawing nature of the ester and the N,N-di-Boc group activates the double bond for conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for the stereoselective synthesis of β-substituted α-amino acids, which are valuable building blocks for peptides and pharmaceuticals.
Michael addition reactivity.
A variety of nucleophiles, including organocuprates, thiols, amines, and stabilized carbanions (enolates), can be added to the β-position of the dehydroalanine derivative. This allows for the introduction of a wide range of functional groups and the creation of diverse libraries of non-canonical amino acids.[11]
Applications in Peptide and Medicinal Chemistry
-
Synthesis of Non-Canonical Amino Acids: As highlighted, the primary application is the synthesis of unnatural amino acids with diverse side chains. These can then be incorporated into peptides to modulate their structure, stability, and biological activity.[11][12]
-
Peptide Mimics: The dehydroalanine moiety itself can be incorporated into peptides to introduce conformational constraints or to act as a reactive handle for further modifications.[13]
-
Covalent Inhibitors: The electrophilic nature of the dehydroalanine residue can be exploited in the design of covalent inhibitors that form a bond with a nucleophilic residue (e.g., cysteine or lysine) in the active site of a target protein.
-
Bioconjugation: Dehydroalanine residues in peptides and proteins serve as versatile platforms for bioconjugation, allowing for the attachment of labels, drugs, or other moieties.[14]
Conclusion
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a highly valuable and versatile reagent in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with its predictable reactivity as a Michael acceptor, make it an indispensable tool for the construction of complex molecules, particularly non-canonical amino acids and modified peptides. A thorough understanding of its stability and handling requirements is crucial for its successful application in the laboratory. The synthetic pathways and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this important building block in their research and development endeavors.
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